molecular formula C10H14ClNO3 B8179840 (3-Methoxybenzyl)glycine hydrochloride CAS No. 5071-93-2

(3-Methoxybenzyl)glycine hydrochloride

Cat. No.: B8179840
CAS No.: 5071-93-2
M. Wt: 231.67 g/mol
InChI Key: NJVYKHRNORHKST-UHFFFAOYSA-N
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Description

(3-Methoxybenzyl)glycine hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl It is a derivative of glycine, an amino acid, and features a methoxybenzyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxybenzyl)glycine hydrochloride typically involves the reaction of 3-methoxybenzylamine with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an amide bond between the amine group of 3-methoxybenzylamine and the carboxyl group of glycine. The hydrochloric acid acts as a catalyst and also provides the hydrochloride salt form of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxybenzyl)glycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (3-Hydroxybenzyl)glycine hydrochloride.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in benzylglycine hydrochloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: (3-Hydroxybenzyl)glycine hydrochloride.

    Reduction: Benzylglycine hydrochloride.

    Substitution: Various substituted benzylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxybenzyl)glycine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxybenzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The glycine backbone can interact with glycine receptors or transporters, affecting neurotransmission and other physiological processes.

Comparison with Similar Compounds

    Benzylglycine hydrochloride: Lacks the methoxy group, resulting in different chemical and biological properties.

    (3-Hydroxybenzyl)glycine hydrochloride: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.

    N-(Methylsulfonyl)glycine: Features a methylsulfonyl group, which imparts different chemical characteristics.

Uniqueness: (3-Methoxybenzyl)glycine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific research applications where the methoxy group plays a crucial role.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylamino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVYKHRNORHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70789830
Record name N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5071-93-2
Record name N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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